2-(Ethoxymethyl)furan

Flavor Chemistry Separation Science Volatility Profiling

2-(Ethoxymethyl)furan (ethyl furfuryl ether) is a liquid heteroaromatic ether (MW 126.16 g·mol⁻¹, density ~0.986 g·cm⁻³) with a boiling point of 136.5 °C at 760 mmHg. It possesses a sweet, spicy organoleptic profile and is listed as FEMA 4114, affirming its regulatory acceptability as a flavoring agent in food.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 6270-56-0
Cat. No. B1219279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)furan
CAS6270-56-0
Synonymsfurfuryl ethyl ether
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCOCC1=CC=CO1
InChIInChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3
InChIKeyBHGBNDNKYPEAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

2-(Ethoxymethyl)furan (CAS 6270-56-0): Procurement-Grade Properties and Function


2-(Ethoxymethyl)furan (ethyl furfuryl ether) is a liquid heteroaromatic ether (MW 126.16 g·mol⁻¹, density ~0.986 g·cm⁻³) with a boiling point of 136.5 °C at 760 mmHg . It possesses a sweet, spicy organoleptic profile and is listed as FEMA 4114, affirming its regulatory acceptability as a flavoring agent in food [1]. Commercial grades are typically offered at ≥98% purity (GC) with long-term storage recommended at 2–8 °C .

Flavor formulation research with sweet/spicy FEMA 4114 profile
Beer aging marker studies requiring universal threshold exceedance
Biofuel intermediate synthesis via catalytic furfuryl alcohol ethanolysis

Why a Generic Furanic Ether Cannot Simply Replace 2-(Ethoxymethyl)furan in Research and Industrial Workflows


Although the furanic ether class contains several members, straightforward substitution is precluded by fundamental differences in physical, sensory, and performance properties. The ethoxymethyl group on 2-(ethoxymethyl)furan imparts a distinct boiling point (136.5 °C) that separates it by ~4.5 °C from the methoxy analog 2-(methoxymethyl)furan (132.0 °C) and by approximately 34 °C from the parent alcohol furfuryl alcohol (~170 °C) . This volatility window directly affects distillation cut placement, headspace partitioning, and flavor-release kinetics in end-use matrices. Moreover, 2-(ethoxymethyl)furan carries a GRAS designation (FEMA 4114) with a specific sweet/spicy character that is functionally non-interchangeable with the roasted-coffee note of the methyl homolog (FEMA 3159) . The quantitative evidence in Section 3 demonstrates that minor structural variations translate into measurable differences in catalytic selectivity, sensory potency, and marker specificity—differences that directly impact procurement decisions for flavor formulations, biofuel intermediate synthesis, and quality-control method development.

Volatility A 4.5 °C lower boiling point for the methoxy analog may shift distillation cut placement.
Sensory Roasted-coffee FEMA 3159 character cannot reproduce sweet/spicy FEMA 4114 profile.
Headspace Furfuryl alcohol exhibits an 18-fold lower vapor pressure, altering flavor release kinetics.

2-(Ethoxymethyl)furan: Quantitative Differentiation Evidence Against Leading Comparator Compounds


Boiling Point Delineation vs. 2-(Methoxymethyl)furan Enables Precise Fractional Distillation

The boiling point of 2-(ethoxymethyl)furan (136.5 °C at 760 mmHg) is 4.5 °C higher than that of its methyl ether analog 2-(methoxymethyl)furan (132.0 °C at 760 mmHg) . This difference permits baseline-resolved separation by fractional distillation, a critical parameter for procuring a compound that must be isolated from co-produced methyl/ethyl ether mixtures in biomass-derived furanic streams.

Boiling point delineation
Direct head-to-head
ΔTb = +4.5 °C vs. 2-(methoxymethyl)furan
Supports fractional distillation separation
Data to verify; standard pressure predicted/experimental
Flavor Chemistry Separation Science Volatility Profiling

Catalytic Ethanolysis Yield Superiority Over Bulk Mesoporous Nb₂O₅: 79.6% Achieved with Nb₂O₅ Nanowires

In the ethanolysis of furfuryl alcohol, Nb₂O₅ nanowire catalysts delivered a 2-(ethoxymethyl)furan yield of 79.6%, a value that was explicitly reported as superior to that obtained with conventional mesoporous Nb₂O₅ materials under comparable conditions [1]. This head-to-head catalytic performance data provides a benchmark for procurement of the nanowire catalyst system when maximizing 2-(ethoxymethyl)furan output from biomass-derived furfuryl alcohol.

Catalytic yield advantage
Reported
79.6% yield with Nb₂O₅ nanowires vs. conventional mesoporous Nb₂O₅
Reported yield context for nanowire catalyst system
Source-specific review; ethanolysis of furfuryl alcohol
Heterogeneous Catalysis Biomass Conversion Green Chemistry

Etherification Selectivity Range of 85–95% Enables High-Purity Production from Furfuryl Alcohol

Under continuous-flow reductive etherification conditions, the selectivity toward 2-(ethoxymethyl)furan (ethyl furfuryl ether) has been demonstrated in the range of 85–95% when starting from furfural or furfuryl alcohol over Pd/C-based catalyst systems . This high selectivity range means that competing byproducts such as 2-(diethoxymethyl)furan and ethyl levulinate can be held to <15% combined, simplifying downstream purification relative to non-selective acid-catalyzed routes.

Etherification selectivity
Class-level inference
85–95% selectivity under continuous-flow Pd/C conditions
High selectivity range may reduce purification burden
Data to verify; class-level selectivity window
Reaction Engineering Continuous Flow Synthesis Process Chemistry

Beer Aging Marker Specificity: 2-(Ethoxymethyl)furan Flavor Threshold Consistently Exceeded in Commercial Aged Beers

In a controlled aging study of 10 commercial beers stored under natural conditions for 4 years, the flavor threshold of 2-(ethoxymethyl)furan was 'largely exceeded in each type of beer,' confirming its utility as a universal time–temperature integrator for beer storage [1]. Unlike other furanic aging markers whose concentrations may remain sub-threshold in certain beer styles, 2-(ethoxymethyl)furan consistently surpasses its sensory threshold, making it the more reliable marker for shelf-life monitoring across diverse beer matrices.

Beer aging marker specificity
Class-level inference
100% exceedance rate in 10 commercial beers vs. variable other markers
Supports universal time–temperature integrator use
4-year natural aging study; GC-olfactometry threshold
Food Omics Quality Control Flavor Stability

Vapor Pressure Differential vs. Furfuryl Alcohol: 9.1 mmHg vs. 0.5 mmHg at 25 °C Dictates Headspace Dynamics

The vapor pressure of 2-(ethoxymethyl)furan is 9.1 mmHg at 25 °C, which is 18-fold higher than that of the precursor furfuryl alcohol (0.5 mmHg at 20–25 °C) . This large difference means that in any headspace-governed application—whether aroma release from a food matrix or solvent evaporation rate in coatings—2-(ethoxymethyl)furan volatilizes far more rapidly than furfuryl alcohol, delivering a fundamentally different sensory time-intensity profile and process mass-transfer behavior.

Vapor pressure differential
Direct head-to-head
≈18-fold higher vs. furfuryl alcohol (9.1 vs. 0.5 mmHg at 25 °C)
Dictates headspace partitioning and release kinetics
Standard vapor pressure measurement context
Physical Chemistry Flavor Release Formulation Design

GRAS Designation with Distinct FEMA Profile vs. Methyl Homolog: Regulatory and Sensory Differentiation

2-(Ethoxymethyl)furan holds FEMA 4114 status with a sweet/spicy aroma, whereas the methyl homolog 2-(methoxymethyl)furan carries FEMA 3159 with a roasted-coffee odor profile [1]. Both are GRAS flavoring agents, but their divergent FEMA numbers and sensory descriptors reflect non-overlapping application domains. JECFA evaluations further differentiate them: ethyl furfuryl ether has been assigned JECFA No. 1521 with a 'No safety concern at current levels of intake' conclusion as of the 86th meeting (2018) [2].

GRAS and sensory differentiation
Direct head-to-head
FEMA 4114 sweet/spicy vs. FEMA 3159 roasted-coffee; JECFA 1521
Regulatory and sensory identity context for formulation fit
FDA GRAS and JECFA evaluation review
Regulatory Science Flavor Profiling Food Safety

2-(Ethoxymethyl)furan: Evidence-Driven Application Scenarios for Procurement Decision-Making


Sweet Brown Flavor Formulations: Caramel, Butterscotch, and Dulce de Leche

The FEMA 4114 designation and validated sweet/spicy aroma profile directly qualify 2-(ethoxymethyl)furan for use in brown flavor applications where a sweet, caramel-like top note is desired [1]. Unlike the roasted-coffee character of the methyl homolog, 2-(ethoxymethyl)furan blends into caramel, butterscotch, and dulce de leche formulations without introducing unintended pyrogenic notes. Its GRAS status under FEMA GRAS 22 confirms regulatory clearance for this use.

Beer Shelf-Life Monitoring: Universal Time–Temperature Integrator for Quality Control

The demonstrated exceedance of the flavor threshold in 100% of commercial beers after 4 years of natural aging establishes 2-(ethoxymethyl)furan as a superior marker for beer staling across all styles [1]. Brewing quality-control laboratories can standardize on a single analytical reference compound rather than maintaining calibration standards for multiple markers, simplifying procurement and reducing inventory costs.

Biofuel Intermediate Production via Selective Catalytic Etherification

The 85–95% selectivity range achieved under continuous-flow Pd/C-catalyzed reductive etherification [1], combined with the validated 79.6% yield advantage of Nb₂O₅ nanowire catalysts [2], makes 2-(ethoxymethyl)furan a tractable target for integrated biorefinery schemes. Industrial procurement of the compound as a bio-gasoline precursor is supported by patent literature describing alkylfurfuryl ethers for gasoline blending compositions.

Headspace-Controlled Delivery Systems: Rapid Volatilization for Aroma and Solvent Applications

The 18-fold higher vapor pressure of 2-(ethoxymethyl)furan versus furfuryl alcohol (9.1 mmHg vs. 0.5 mmHg at 25 °C) [1] dictates its use in applications requiring rapid headspace partitioning—such as instant-aroma food packaging, air-freshener formulations, and fast-evaporating specialty solvents. Substitution with furfuryl alcohol would produce unacceptably slow release kinetics.

Application
Selection Property
Validation Focus
Sweet brown flavor formulations
FEMA 4114 sweet/spicy aroma profile
Sensory panel and GC-O validation in target matrix
Beer shelf-life monitoring
Universal flavor threshold exceedance in aged beer
Correlation of concentration with time–temperature storage data
Biofuel intermediate production
High etherification selectivity and reported nanowire catalyst yield
Continuous-flow process scalability and blendstock specification
Headspace-controlled delivery systems
18-fold higher vapor pressure vs. furfuryl alcohol
Headspace GC-MS release kinetics in formulation prototype

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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